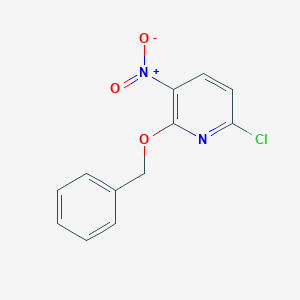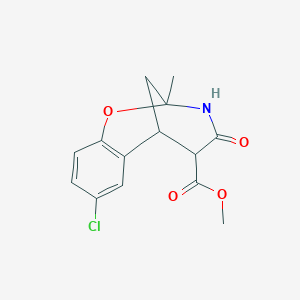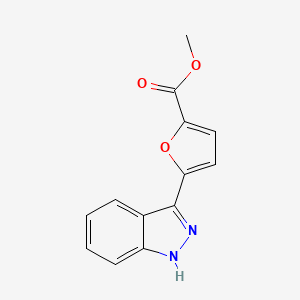
2-Furancarboxylic acid, 5-(1H-indazol-3-yl)-, methyl ester
説明
科学的研究の応用
Conversion to Polymers and Functional Materials
Research highlights the significance of furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives (including possibly 2-Furancarboxylic acid, 5-(1H-indazol-3-yl)-, methyl ester), in the synthesis of polymers, functional materials, and fuels. These derivatives are seen as sustainable alternatives to non-renewable hydrocarbon sources, with applications extending to monomers and polymers, porous carbon materials, and even pharmaceuticals and pesticides (Chernyshev, Kravchenko, & Ananikov, 2017).
Reactivity and Biofuel Potential
Lactones, which are cyclic esters of hydroxycarboxylic acids, including potentially 2-Furancarboxylic acid derivatives, are explored as biofuel candidates. Their reactivity with atmospheric components and their environmental impact are subjects of research, given their potential benefits over traditional fuels (Ausmeel et al., 2017).
Biotechnological Production
The biotechnological routes for the production of lactic acid from biomass, and subsequently various valuable chemicals from lactic acid, highlight a potential pathway for the synthesis of furan derivatives. These processes underline the importance of biomass as a renewable source for chemical production, which may include the synthesis of 2-Furancarboxylic acid derivatives (Gao, Ma, & Xu, 2011).
Health and Environmental Impact
The research into fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) and their potential nephrotoxicity and testicular toxicity, although not directly related, sheds light on the broader category of esters, including furan derivatives, in terms of their detection in food categories and the need for understanding their health impacts (Gao, Li, Huang, & Yu, 2019).
Antioxidant and Anti-inflammatory Activities
The study on furan fatty acids and their health benefits, including antioxidant and anti-inflammatory activities, hints at the potential positive health impacts of furan derivatives. This research could suggest avenues for the application of 2-Furancarboxylic acid derivatives in health-related fields (Xu et al., 2017).
Safety and Hazards
特性
IUPAC Name |
methyl 5-(1H-indazol-3-yl)furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c1-17-13(16)11-7-6-10(18-11)12-8-4-2-3-5-9(8)14-15-12/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLWPUWHAWRXET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C2=NNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



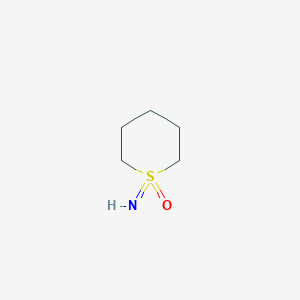

![Ethyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3131353.png)


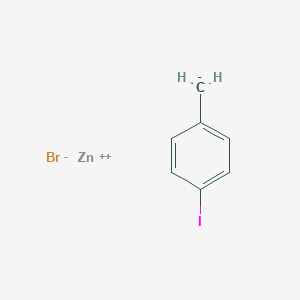


![2-methyl-4-[(phenylmethyl)oxy]-1H-indole](/img/structure/B3131402.png)
![5'-[4-(Hydroxymethyl)phenyl][1,1':3',1''-terphenyl]-4,4''-dimethanol](/img/structure/B3131405.png)
![2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine](/img/structure/B3131410.png)
